Hydroxy-PEG3-PFP Ester: A Technical Guide for Researchers
Hydroxy-PEG3-PFP Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-PFP ester, with the IUPAC name perfluorophenyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate, is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug discovery.[1] This molecule incorporates a short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal hydroxyl group, and a highly reactive pentafluorophenyl (PFP) ester.[1] The PEG moiety enhances aqueous solubility and provides flexibility, while the PFP ester allows for efficient and stable amide bond formation with primary and secondary amines.[2][3] The terminal hydroxyl group offers a site for further chemical modification.[2]
PFP esters are noted for their increased stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making them advantageous for bioconjugation reactions where hydrolysis is a competing factor.[4][5] This enhanced stability can lead to more efficient and reproducible conjugations.[6][7] A significant application of Hydroxy-PEG3-PFP ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.[8][9][10]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using Hydroxy-PEG3-PFP ester in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of Hydroxy-PEG3-PFP ester is essential for its effective use in experimental design and for the characterization of its conjugates.
| Property | Value | Reference(s) |
| CAS Number | 1807537-40-1 | [1] |
| Molecular Formula | C₁₅H₁₇F₅O₆ | [11] |
| Molecular Weight | 388.28 g/mol | [11] |
| Appearance | Varies (often a colorless to light yellow liquid or solid) | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF) | [7] |
| Storage Conditions | Store at -20°C with desiccant to prevent moisture degradation. | [7] |
Core Applications and Mechanism of Action
The primary utility of Hydroxy-PEG3-PFP ester lies in its ability to covalently link to amine-containing molecules. The key to its function is the PFP ester group, which is highly reactive towards nucleophilic attack from primary and secondary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[6]
The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a leaving group. PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous media compared to NHS esters, which can lead to higher reaction efficiencies.[6][7]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] The linker connecting the two ligands is a critical component influencing the PROTAC's efficacy.[12]
Hydroxy-PEG3-PFP ester is a valuable tool in PROTAC development. The PFP ester can be used to conjugate the linker to an amine-containing ligand, while the terminal hydroxyl group can be further modified to attach the other ligand. The PEG3 spacer provides sufficient length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][] This ternary complex formation is essential for efficient ubiquitination.[13]
Experimental Protocols
The following are detailed, representative protocols for the use of Hydroxy-PEG3-PFP ester and the characterization of its conjugates. These should be optimized for specific applications.
Protocol 1: General Bioconjugation to an Amine-Containing Molecule
This protocol describes a general procedure for conjugating Hydroxy-PEG3-PFP ester to a protein.
Materials:
-
Hydroxy-PEG3-PFP ester
-
Amine-containing protein (e.g., antibody)
-
Reaction Buffer: 50–100 mM phosphate-buffered saline (PBS), borate, or bicarbonate buffer, pH 7.2–8.5.[15] Avoid buffers containing primary amines like Tris.[7]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or glycine (B1666218) solution
-
Desalting columns or dialysis equipment for purification[7]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Hydroxy-PEG3-PFP Ester Solution:
-
Immediately before use, dissolve the Hydroxy-PEG3-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[15] PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and not to prepare stock solutions for long-term storage.[7]
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the Hydroxy-PEG3-PFP ester solution to the stirred protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[16]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[15] Reaction times and temperatures may require optimization.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to consume any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove excess, unreacted Hydroxy-PEG3-PFP ester and byproducts using a desalting column or dialysis.[7]
-
For higher purity, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed.[]
-
Protocol 2: Characterization of the Conjugate
Mass Spectrometry (MS):
-
Objective: To confirm the covalent attachment of the Hydroxy-PEG3-PFP ester to the protein and to determine the degree of labeling.
-
Procedure:
-
Prepare the purified conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer system.
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).[2]
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. The mass increase corresponds to the number of attached linker molecules.
-
HPLC Analysis:
-
Objective: To assess the purity of the conjugate and separate different species (e.g., unconjugated protein, singly-conjugated, doubly-conjugated).
-
Procedure:
-
Use a suitable HPLC column, such as a reversed-phase C4 or C18 column for proteins.[18]
-
Develop a gradient elution method using mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.[18]
-
Inject the purified conjugate and monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Protein Conjugation and Analysis
Caption: Experimental workflow for protein conjugation.
Conclusion
Hydroxy-PEG3-PFP ester is a valuable and versatile tool for researchers in bioconjugation and drug development. Its enhanced stability compared to NHS esters, coupled with the beneficial properties of the PEG spacer, makes it an excellent choice for a variety of applications, most notably in the rapidly advancing field of PROTACs. By understanding its chemical properties and employing optimized experimental protocols, scientists can effectively leverage this crosslinker to create novel bioconjugates for therapeutic and research purposes.
References
- 1. Hydroxy-PEG3-PFP ester, CAS 1807537-40-1 | AxisPharm [axispharm.com]
- 2. enovatia.com [enovatia.com]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. sciex.com [sciex.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. amsbio.com [amsbio.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. chromatographyonline.com [chromatographyonline.com]
